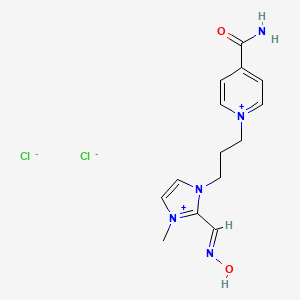
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride is a complex organic compound that features a pyridinium core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinium core, followed by the introduction of the aminocarbonyl group and the hydroxyimino group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the imidazolium ring or the aminocarbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridinium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Could be used in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action for this compound would involve interactions with specific molecular targets. The hydroxyimino group might interact with enzymes or receptors, while the pyridinium core could facilitate binding to nucleic acids or proteins. Detailed studies would be required to elucidate the exact pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminocarbonyl)-1-(3-(2-(hydroxyimino)methyl-3-methyl-1H-imidazolium-1-yl)propyl)pyridinium dichloride: shares similarities with other pyridinium-based compounds.
Nicotinamide adenine dinucleotide (NAD+): A well-known pyridinium compound involved in redox reactions.
Pyridoxal phosphate: Another pyridinium derivative with biological significance.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
129129-64-2 |
|---|---|
Fórmula molecular |
C14H19Cl2N5O2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1-[3-[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-17-9-10-19(13(17)11-16-21)6-2-5-18-7-3-12(4-8-18)14(15)20;;/h3-4,7-11H,2,5-6H2,1H3,(H-,15,20);2*1H |
Clave InChI |
GOQFBMDQJOINAD-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)/C=N/O.[Cl-].[Cl-] |
SMILES canónico |
C[N+]1=C(N(C=C1)CCC[N+]2=CC=C(C=C2)C(=O)N)C=NO.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


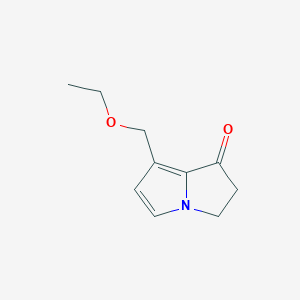
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

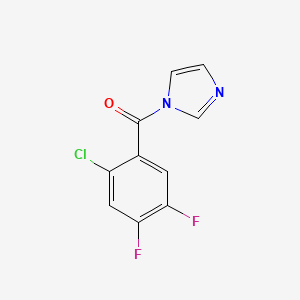
![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)

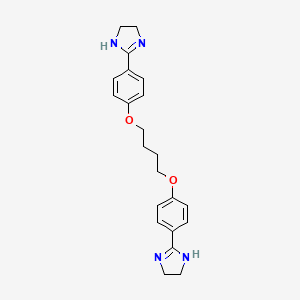
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
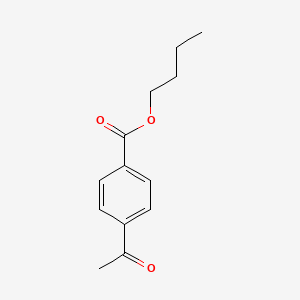
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
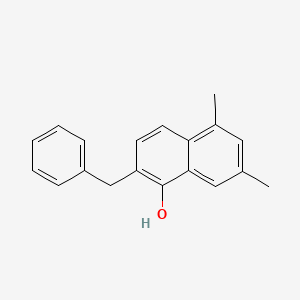
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
